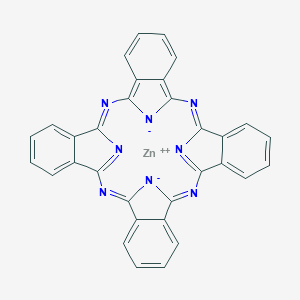

Phtalocyanine de zinc

Vue d'ensemble

Description

Synthesis Analysis

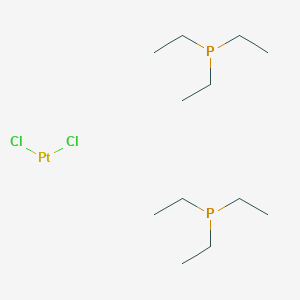

ZnPc and its derivatives can be synthesized using various methods, including cyclomerization reactions and the condensation of phthalonitrile precursors in the presence of zinc salts. For example, asymmetric zinc phthalocyanines with enhanced spectral response and photocatalytic hydrogen production capabilities have been developed by synthesizing derivatives with asymmetric structures, such as Zn-tri-PcNc-2, which exhibit better photosensitization and hydrogen production rates under visible/near-IR light irradiation compared to symmetric counterparts (Yu et al., 2014). Other synthesis approaches involve octa-substitution with alkyl linked carbazole to enhance electro-optic and biosensor applications of ZnPc (Olgaç et al., 2017).

Molecular Structure Analysis

The molecular structure of ZnPc significantly influences its properties and applications. Asymmetrically substituted ZnPcs, for instance, can have different functional groups that enhance their photophysical, photochemical, and photobiological properties, making them suitable for applications like photodynamic therapy (Göksel, 2016). The incorporation of different substituents, such as carbazole or glycosyl groups, affects ZnPc's solubility, aggregation behavior, and photodynamic activity.

Chemical Reactions and Properties

Chemical modifications of ZnPc, such as pegylation or substitution with different functional groups, significantly influence its chemical reactions and properties. For example, pegylated ZnPcs show high photocytotoxicity and photodynamic activity due to their solubility and low aggregation tendency in biological media, highlighting the importance of molecular structure in determining the reactivity and efficiency of ZnPc derivatives in therapeutic applications (Liu et al., 2008).

Physical Properties Analysis

The physical properties of ZnPc, such as solubility, aggregation behavior, and optical absorption, are crucial for their performance in various applications. Water-soluble ZnPc derivatives exhibit high singlet oxygen quantum yields and low dark toxicity, making them excellent candidates for photodynamic therapy due to their enhanced anticancer activity and minimal side effects on non-cancerous cells (Makhseed et al., 2013).

Chemical Properties Analysis

The chemical properties of ZnPc, including its photochemical and photophysical behaviors, are influenced by its molecular structure and substituents. Modifications that introduce strong electron-donating or electron-withdrawing groups can enhance the photodynamic efficiency of ZnPc derivatives, making them more effective in applications such as photodynamic therapy and photocatalytic hydrogen production. For instance, unsymmetrically substituted ZnPc complexes have been shown to possess varying redox potentials, indicating the influence of substituents on their chemical properties and potential applications in sensing and catalysis (Matlaba & Nyokong, 2002).

Applications De Recherche Scientifique

Propriétés optiques et de détection de gaz

Les films nanométriques à base de phtalocyanine de zinc ont été largement étudiés pour leurs propriétés optiques et de détection de gaz. Ces films sont produits en utilisant la technique de Langmuir-Blodgett (LB) et se caractérisent par leur stabilité chimique, leur résistance thermique et leur système conjugué π-électronique. Les valeurs de l'indice de réfraction de ces films peuvent être identifiées, ce qui est crucial pour leur application dans la détection de vapeurs nocives .

Applications photovoltaïques

Dans le domaine des énergies renouvelables, la this compound a été synthétisée et étudiée comme sensibilisateur dans les cellules solaires sensibilisées à la couleur (DSSC). Sa capacité à absorber dans le proche infrarouge la rend adaptée aux cellules solaires transparentes et incolores, qui pourraient être intégrées aux fenêtres pour exploiter l'énergie solaire .

Thérapie photodynamique (PDT)

La this compound est également importante dans le domaine biomédical, en particulier dans la thérapie photodynamique pour le traitement du cancer. Ses propriétés telles que la fluorescence et la génération d'oxygène singulet en font un agent potentiel en PDT, où il peut être activé par la lumière pour produire un effet thérapeutique .

Applications industrielles

Le composé trouve des applications générales dans l'industrie, servant de catalyseurs et de photoconducteurs. Ses propriétés photosensibilisantes sont exploitées dans divers procédés technologiques, contribuant aux progrès de la science des matériaux .

Imagerie optique

En raison de sa fluorescence inhérente, la this compound est utilisée en imagerie optique. Cette application est essentielle à la fois dans la recherche scientifique et dans les diagnostics médicaux, où elle aide à visualiser les processus biologiques .

Ingénierie de la structure de bande

La this compound a des applications potentielles dans l'ingénierie de la structure de bande. Cela implique la modification des propriétés électroniques des matériaux, ce qui est fondamental dans le développement des cellules solaires organiques et d'autres dispositifs électroniques .

Surveillance environnementale

Les capacités de détection de gaz du composé ne se limitent pas aux applications industrielles ; elles jouent également un rôle crucial dans la surveillance environnementale. Les capteurs à base de this compound peuvent détecter les composés organiques volatils (COV), contribuant à l'évaluation de la qualité de l'air et à la détection des polluants .

Matériaux optiques non linéaires

La this compound est considérée pour des applications dans les matériaux optiques non linéaires en raison de ses propriétés photophysiques uniques. Ces matériaux sont essentiels à diverses technologies optiques, notamment les télécommunications et le traitement de l'information .

Mécanisme D'action

Target of Action

Zinc Phthalocyanine (ZnPc) is a photosensitizer that has been used in various applications, including as a sensing material for harmful vapor detection and in photodynamic therapy (PDT) for cancer treatment . It has been found to target tumor cells and bacteria , which usually bear negative charges on their surface .

Mode of Action

ZnPc interacts with its targets through a host-guest interaction principle . In the context of PDT, ZnPc absorbs light and gets excited to a higher energy state . This excited state can then transfer energy to molecular oxygen, producing reactive oxygen species (ROS) that can damage or kill the target cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of ZnPc is the generation of ROS through the transfer of energy from the excited state of ZnPc to molecular oxygen . These ROS can cause oxidative damage to cellular components, leading to cell death .

Pharmacokinetics

Upon intravenous administration, ZnPc is transported by lipoproteins, specifically low-density lipoproteins (LDL), to tumor tissues rich in lipoprotein receptors . The aggregation state, particle size, and composition of the ZnPc complex can influence its clearance rate from plasma, its maximal concentration in tumor tissue, and its elimination from the liver .

Result of Action

The primary result of ZnPc’s action is the generation of ROS that can cause damage or death to the target cells . In the context of PDT, this can lead to the regression of tumors . In the context of vapor detection, ZnPc can respond to the presence of selected alcohol and ketone vapors .

Action Environment

The action of ZnPc can be influenced by various environmental factors. For example, the aggregation state of ZnPc in the delivery system can affect its clearance rate from plasma and its concentration in target tissues . Additionally, the hydrophobic core of nanoparticles provides an environment where ZnPc can be administered in a monomeric way, reducing aggregation due to π-π stacking interactions .

Propriétés

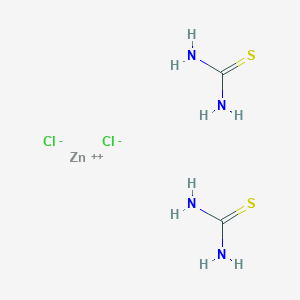

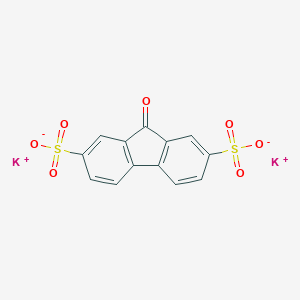

IUPAC Name |

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODBBOVVOGJETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple powder; [Alfa Aesar MSDS] | |

| Record name | Zinc phthalocyanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14320-04-8 | |

| Record name | Zinc phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: ZnPc, in the context of PDT, primarily targets tumor vasculature and tumor cells. Upon irradiation with light of a specific wavelength, typically in the red region of the visible spectrum, ZnPc transitions to an excited state. This excited ZnPc can then interact with molecular oxygen, generating reactive oxygen species (ROS), predominantly singlet oxygen (1O2). [, , ]

- Direct cell death: ROS can damage cellular components like lipids, proteins, and DNA, leading to tumor cell death. [, ]

- Vascular shutdown: Damage to the tumor vasculature disrupts blood flow, leading to tumor hypoxia and nutrient deprivation, further contributing to tumor regression. []

- Immune response activation: PDT can trigger the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, leading to an antitumor immune response. [, ]

A:

- Spectroscopic Data: ZnPcs exhibit characteristic absorption bands in the UV-Vis spectrum, with a strong absorption band (Q-band) in the red/near-infrared region (around 670-700 nm) and a weaker absorption band (B or Soret band) in the blue region (around 350 nm). [, , ]

ANone: The performance and application of ZnPc are significantly influenced by its compatibility and stability under various conditions.

- Solubility: ZnPc, being hydrophobic, exhibits limited solubility in aqueous solutions, which can hinder its bioavailability for biological applications. To address this, researchers have explored various strategies, including the introduction of hydrophilic substituents, encapsulation in nanoparticles, and conjugation to biocompatible polymers. [, , , ]

- Aggregation: ZnPc molecules tend to aggregate in solution, leading to fluorescence quenching and reduced PDT efficacy. Strategies to prevent aggregation include using bulky substituents, incorporating ZnPc into liposomes or micelles, and conjugating it to polymers. [, , , ]

- Stability: The stability of ZnPc can be affected by factors like pH, light exposure, and the presence of oxidizing agents. Studies have shown that modifying the ZnPc structure with specific substituents, such as halogen atoms or electron-withdrawing groups, can enhance its stability. [, , ]

A: ZnPcs have shown promising catalytic properties in various reactions, including oxidation and reduction reactions. Their catalytic activity stems from the ability of the central zinc ion to coordinate with reactant molecules, facilitating electron transfer processes. [, ]

- Photocatalysis: ZnPcs are investigated as photocatalysts for environmental remediation, such as the degradation of organic pollutants in wastewater treatment. Upon light irradiation, they generate ROS that can degrade pollutants into less harmful substances. [, ]

- Organic Synthesis: ZnPcs can catalyze various organic reactions, including oxidation reactions like the epoxidation of alkenes and reduction reactions like the hydrogenation of nitro compounds. []

A: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of ZnPc derivatives. Techniques such as density functional theory (DFT) and molecular dynamics simulations are widely employed. [, , ]

- Structure optimization: Computational methods help determine the most stable geometry of ZnPc derivatives, providing insights into their packing behavior and aggregation tendencies. [, ]

- Electronic structure prediction: DFT calculations predict the energy levels of molecular orbitals (HOMO and LUMO) in ZnPc derivatives, which are crucial parameters influencing their optical and electronic properties. []

- QSAR modeling: Quantitative structure-activity relationship (QSAR) studies correlate the structural features of ZnPc derivatives with their biological activities, aiding in the rational design of new compounds with improved potency and selectivity. [, ]

- Mechanistic studies: Computational methods can elucidate the reaction mechanisms of ZnPc-catalyzed reactions, providing valuable information for optimizing reaction conditions and designing more efficient catalysts. []

A: The structure of ZnPc significantly influences its activity, potency, and selectivity. Modifications at the peripheral and axial positions of the macrocycle can significantly alter its properties. [, ]

- Hydrophilic substituents: Introducing hydrophilic groups, such as sulfonates, carboxylates, or polyethylene glycol (PEG) chains, enhances water solubility and bioavailability for biological applications. [, ]

- Halogenation: Fluorination or chlorination of the ZnPc ring can influence its electron density, aggregation behavior, and stability. [, ]

- Axial ligands: Coordinating axial ligands to the central zinc ion can alter the photophysical properties of ZnPc, such as absorption and emission spectra, and influence its interaction with biological targets. [, ]

- Conjugation: Conjugating ZnPc to other molecules, such as nanoparticles, polymers, or targeting moieties, can enhance its delivery to target tissues, improve stability, and modulate its therapeutic efficacy. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)